3-amino-6-(dimethylamino)-1-(4-methylphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one
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Description
3-amino-6-(dimethylamino)-1-(4-methylphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one is a useful research compound. Its molecular formula is C14H15N5O2 and its molecular weight is 285.307. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key enzyme that plays a pivotal role in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to a decrease in the phosphorylation of tyrosine residues in proteins . This disruption can lead to a decrease in cell proliferation and growth, and an increase in apoptosis .
Biochemical Pathways
The inhibition of EGFR-TK affects several biochemical pathways. Most notably, it disrupts the signaling pathways that are responsible for cell proliferation and survival . This disruption can lead to a decrease in the growth and proliferation of cancer cells .
Pharmacokinetics
It is known that the compound has the ability to inhibit the p-glycoprotein, which could potentially increase its bioavailability .
Result of Action
The result of the compound’s action is a decrease in the growth and proliferation of cancer cells, and an increase in apoptosis . In addition, the compound has been found to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population .
Properties
IUPAC Name |
3-amino-6-(dimethylamino)-1-(4-methylphenyl)pyrazolo[3,4-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-8-4-6-9(7-5-8)19-12-10(11(15)17-19)13(20)21-14(16-12)18(2)3/h4-7H,1-3H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDUQDUPYHRVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=N2)N)C(=O)OC(=N3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.